molecular formula C8H7FO3 B13637602 2-(2-Fluoro-6-hydroxyphenyl)acetic acid

2-(2-Fluoro-6-hydroxyphenyl)acetic acid

Cat. No.: B13637602
M. Wt: 170.14 g/mol
InChI Key: ZCGMMQUERZLNQF-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-hydroxyphenyl)acetic acid is a fluorinated derivative of phenolic acetic acid, intended for research and development applications in pharmaceuticals and life sciences. As a fluorinated aromatic building block, this compound is of significant interest in medicinal chemistry for creating novel molecular entities. The incorporation of a fluorine atom can dramatically alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and bioavailability, making it a valuable tool for structure-activity relationship (SAR) studies. [citation1] [citation4] While specific biological data for this compound is not extensively reported, its structural analogs are known to play roles in various biochemical pathways. Related hydroxyphenylacetic acids are recognized as microbiota-derived metabolites of polyphenols and have been investigated for their antioxidative properties. [citation5] For instance, 4-hydroxyphenylacetic acid has been shown to induce the expression of the transcription factor Nrf2, a master regulator of the cellular antioxidant response. [citation5] Another analog, 3-hydroxyphenylacetic acid, is a known rutin metabolite and antioxidant, and it acts as a substrate for the enzyme 4-hydroxyphenylacetate 3-monooxygenase in the tyrosine metabolism pathway. [citation7] Researchers can leverage the unique structure of this compound as a key synthetic intermediate for developing enzyme inhibitors, probing metabolic pathways, or as a precursor for more complex fluorinated molecules. Please note: The specific CAS Registry Number, physicochemical data (melting point, solubility), and detailed pharmacological profile for this compound were not located in the search results. The information presented is based on the properties of closely related chemical analogs. It is crucial to confirm all specifications through direct testing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-(2-fluoro-6-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H7FO3/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

ZCGMMQUERZLNQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Fluoro 6 Hydroxyphenyl Acetic Acid

Optimized Synthesis Routes for 2-(2-Fluoro-6-hydroxyphenyl)acetic Acid

The efficient construction of the this compound scaffold is crucial for its application in further chemical studies. Research has focused on optimizing synthetic routes through various chemical pathways, exploring novel precursors, and incorporating principles of green chemistry.

Classic condensation reactions represent a fundamental approach to constructing complex molecules from simpler building blocks. The condensation of an appropriately substituted salicylaldehyde (B1680747) with glycine (B1666218) or its derivatives, followed by reduction and hydrolysis, is a theoretical pathway to phenylacetic acids. This route, often catalyzed by bases or organocatalysts like L-proline, involves the formation of a Schiff base intermediate. researchgate.net However, the application of this specific pathway for the synthesis of this compound is not widely documented in the scientific literature, suggesting that other routes may offer superior efficiency, yield, or regioselectivity, particularly given the steric hindrance presented by the ortho-fluoro substituent.

More prevalent and optimized syntheses of fluorinated phenylacetic acids often rely on modern cross-coupling reactions or the functionalization of pre-existing aromatic structures. These methods provide robust and versatile access to the target compound.

Several key strategies have been identified:

Diazotization of Fluoroanilines: This method involves the diazotization of a corresponding fluoroaniline (B8554772) precursor, followed by an addition reaction with vinylidene chloride in the presence of a copper catalyst to form a trichloroethane intermediate. Subsequent hydrolysis under acidic conditions yields the desired phenylacetic acid. google.com This pathway is advantageous as it builds the acetic acid side chain onto a readily available fluorinated aromatic core.

Palladium-Catalyzed Cross-Coupling: Suzuki coupling reactions, which form carbon-carbon bonds, offer a powerful tool for this synthesis. A strategy could involve the coupling of an aryl boronic acid or ester with an alkyl halide, such as methyl bromoacetate, catalyzed by a palladium complex. inventivapharma.com This approach allows for the late-stage introduction of the acetic acid moiety.

Carbonylation of Benzyl Halides: Another effective method is the palladium-catalyzed carbonylation of a 2-fluoro-6-hydroxybenzyl chloride. This reaction, performed under a carbon monoxide atmosphere, introduces the carbonyl group necessary for the carboxylic acid, which is formed upon workup. researchgate.net

Willgerodt-Kindler Reaction: This reaction allows for the synthesis of phenylacetic acids from the corresponding acetophenones. The process involves reacting a 2'-fluoro-6'-hydroxyacetophenone with sulfur and an amine (like morpholine) to form a thiomorpholide, which is then hydrolyzed to the final product. sciencemadness.org

Table 1: Comparison of Alternative Synthetic Routes

Synthetic Route Key Precursors Key Reagents/Catalysts Advantages Reference(s)
Diazotization Fluoroaniline, Vinylidene Chloride NaNO₂, Acid, Copper Catalyst Builds side chain onto existing ring. google.com
Suzuki Coupling Aryl Boronic Acid, Bromoacetate Palladium Catalyst, Base Versatile, late-stage functionalization. inventivapharma.com
Carbonylation Benzyl Halide Carbon Monoxide, Palladium Catalyst Direct introduction of carbonyl group. researchgate.net
Willgerodt-Kindler Acetophenone (B1666503) Sulfur, Morpholine Utilizes readily available ketones. sciencemadness.org

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous reagents, and utilizing renewable resources. In the context of hydroxyphenylacetic acids, biocatalysis represents a significant advancement in green chemistry. ijpsjournal.com Research has demonstrated the efficient one-pot biosynthesis of 4-hydroxyphenylacetic acid from lignin-derived precursors like p-coumaric acid using engineered Escherichia coli. acs.orgacs.org This process leverages a series of enzymatic reactions, including decarboxylation, epoxidation, isomerization, and oxidation, to achieve high yields and productivity under mild, aqueous conditions. acs.orgacs.org Adopting a similar biocatalytic approach for the synthesis of this compound, perhaps by using engineered enzymes capable of processing fluorinated substrates, could offer a highly sustainable and environmentally benign manufacturing route.

Chemo- and Regioselective Functionalization of the Aromatic Ring System

Further functionalization of the aromatic ring of this compound is a complex task due to the interplay of electronic and steric effects from the existing substituents. The outcome of electrophilic aromatic substitution is dictated by the directing abilities of the hydroxyl, fluoro, and acetic acid groups.

Directing Effects: The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group. The fluorine (-F) atom is a deactivating but also ortho, para-directing group due to the dominance of its resonance effect over its inductive effect in determining regioselectivity. The acetic acid side chain (-CH₂COOH) is sterically bulky and weakly deactivating.

Regioselectivity: The positions ortho to the hydroxyl group are positions 2 and 6, which are already substituted. Therefore, the hydroxyl group strongly directs incoming electrophiles to its para position (position 4). The fluorine atom at position 2 directs to its ortho (position 3) and para (position 5) positions. The powerful activating effect of the hydroxyl group is expected to dominate, making position 4 the most likely site for electrophilic attack. Steric hindrance from the adjacent acetic acid and fluoro groups further disfavors substitution at position 3. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation are predicted to occur with high regioselectivity at the C4 position. Studies on the oxidative arylation of other fluorophenols support the principle that the relative positions of existing substituents dictate the regiochemical outcome of ring functionalization. nih.gov

Derivatization Strategies at the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization to produce a variety of functional molecules, including esters, amides, and hydrazides. These derivatives are often synthesized to modify the compound's properties for use as research probes or as intermediates for further synthesis. thermofisher.com

Esters: Esters are commonly prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. organic-chemistry.orglibretexts.org Due to the steric hindrance around the carboxylic acid from the two ortho substituents, this reaction may require forcing conditions, such as a large excess of the alcohol and a strong acid catalyst (e.g., H₂SO₄ or TsOH), along with the removal of water to drive the equilibrium toward the product. masterorganicchemistry.compearson.com

Amides: The synthesis of amides from this compound also presents a challenge due to steric hindrance, which can slow the reaction with amines. rsc.orgnih.gov Standard methods using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) may be inefficient. researchgate.net To overcome this, more potent, modern coupling reagents are employed. These include uronium or phosphonium (B103445) salts such as HBTU, HATU, and PyAOP, often used in combination with a non-nucleophilic base like diisopropylethylamine (DIEA). peptide.com An alternative strategy involves the in-situ formation of a more reactive acyl fluoride (B91410) intermediate, which readily couples with even sterically hindered or electron-deficient amines. rsc.orgrsc.org

Table 2: Selected Modern Coupling Reagents for Amide Synthesis

Reagent Full Name Typical Conditions Advantages for Hindered Substrates Reference(s)
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate DIEA, DMF or CH₂Cl₂ High reactivity, low racemization, effective for difficult couplings. peptide.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate DIEA, DMF Very efficient, fast reaction times. peptide.com
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate DIEA, DMF Particularly effective for N-methylated or hindered amino acids. peptide.com
BTFFH/TFFH Bis(tetramethylene)fluoroformamidinium hexafluorophosphate DIEA, CH₂Cl₂ Forms highly reactive acyl fluoride intermediate in situ. rsc.org

Hydrazides: Carboxylic acid hydrazides are valuable intermediates for synthesizing various heterocyclic compounds or for creating hydrazone derivatives as probes. researchgate.net They are typically synthesized by reacting an ester derivative of the parent acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov The reaction is usually carried out in an alcoholic solvent under reflux. Alternatively, the carboxylic acid can be converted directly to the hydrazide, though this may require activation. The resulting hydrazide can then be condensed with various aldehydes or ketones to form stable hydrazone linkages, which are useful in the design of targeted molecular probes. nih.govresearchgate.net

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure chiral carboxylic acids is of paramount importance in medicinal chemistry, as the biological activity of a molecule often resides in a single enantiomer. While specific literature on the stereoselective synthesis of this compound analogues is limited, established methodologies for the asymmetric synthesis of related α-aryl-propionic acids can be extrapolated.

One plausible approach involves the asymmetric alkylation of a chiral enolate derived from this compound. This can be achieved by employing a chiral auxiliary, which is temporarily attached to the carboxylic acid. The auxiliary directs the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched α-substituted-2-(2-fluoro-6-hydroxyphenyl)acetic acid. A variety of chiral auxiliaries, such as Evans' oxazolidinones or pseudoephedrine amides, could potentially be employed for this purpose.

Catalytic asymmetric synthesis represents a more atom-economical approach. For instance, the transition metal-catalyzed asymmetric hydrogenation of a corresponding α,β-unsaturated precursor would furnish the chiral saturated acid. Another strategy could involve the kinetic resolution of a racemic mixture of this compound derivatives. This can be accomplished using chiral catalysts or enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

A hypothetical stereoselective synthesis of a chiral analogue is presented below:

StepReactionReagents and ConditionsProduct
1Formation of Chiral Auxiliary AdductThis compound, Chiral Auxiliary (e.g., (R)-(-)-2-amino-3-methyl-1-butanol), Coupling agent (e.g., DCC)Chiral amide
2Diastereoselective AlkylationStrong base (e.g., LDA), Alkyl halide (R-X)Diastereomerically enriched alkylated amide
3Cleavage of Chiral AuxiliaryAcid or base hydrolysisEnantiomerically enriched α-alkyl-2-(2-fluoro-6-hydroxyphenyl)acetic acid

This table presents a generalized, hypothetical pathway. Specific conditions would require experimental optimization.

Integration of the this compound Scaffold into Complex Molecular Architectures

The this compound framework, with its carboxylic acid, hydroxyl, and activated aromatic ring functionalities, is a versatile starting material for the construction of more elaborate molecules, particularly heterocyclic systems and products of multi-component reactions.

The inherent functionalities of this compound make it an attractive precursor for the synthesis of various fused heterocyclic systems. The carboxylic acid and the phenolic hydroxyl group can participate in intramolecular cyclization reactions to form lactones. Furthermore, these groups can react with external reagents to build new rings onto the phenyl core.

For example, condensation of the carboxylic acid moiety with a suitable binucleophile, followed by cyclization, can lead to the formation of benzodiazepine (B76468) or benzoxazepine derivatives, which are privileged scaffolds in medicinal chemistry. The phenolic hydroxyl group can direct ortho-lithiation, allowing for the introduction of various electrophiles at the C3 position, which can then be utilized in subsequent ring-closing reactions.

Below is a table illustrating potential heterocyclic ring systems that could be synthesized from this compound:

Heterocyclic SystemSynthetic StrategyPotential Reagents
BenzofuranoneIntramolecular Friedel-Crafts acylationStrong acid (e.g., polyphosphoric acid)
ChromanoneReaction with a suitable C2 synthon followed by cyclizatione.g., Acryloyl chloride, followed by intramolecular Michael addition
1,4-Benzoxazepin-2-oneCondensation with an α-amino acid derivativeCoupling agents, followed by cyclization
Dibenzo[b,f]oxepineMulti-step synthesis involving attachment of a second aromatic ring followed by cyclizationVarious, depending on the specific synthetic route

The feasibility of these transformations would depend on the specific reaction conditions and the potential need for protecting groups.

Multi-component reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The carboxylic acid functionality of this compound makes it a suitable component for well-known MCRs such as the Ugi and Passerini reactions.

In an Ugi four-component reaction , an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form a di-peptide-like scaffold. By employing this compound as the carboxylic acid component, a diverse library of complex amides bearing the fluorinated hydroxyphenyl moiety can be generated. The general scheme for such a reaction is depicted below:

Aldehyde + Amine + Isocyanide + this compound → α-Acylamino Amide Derivative

Similarly, in a Passerini three-component reaction , an aldehyde (or ketone), an isocyanide, and a carboxylic acid react to form an α-acyloxy carboxamide. The use of this compound in this reaction would lead to the formation of products with an ester linkage derived from the subject compound.

The products of these MCRs, incorporating the this compound core, could serve as valuable intermediates for further synthetic manipulations or as final compounds for biological screening. The diversity of the final products can be readily achieved by varying the other components of the MCR.

Multi-component ReactionComponentsGeneral Product Structure
Ugi ReactionAldehyde, Amine, Isocyanide, this compoundα-(2-(2-fluoro-6-hydroxyphenyl)acetamido)carboxamide
Passerini ReactionAldehyde/Ketone, Isocyanide, this compoundα-(2-(2-fluoro-6-hydroxyphenyl)acetoxy)carboxamide

The specific structures of the products would depend on the particular aldehyde, amine, and isocyanide used.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Fluorine Atom Positional Effects on Biological Interactions

The position of a fluorine atom on an aromatic ring can dramatically influence a molecule's biological activity through modulation of its physicochemical properties, such as acidity (pKa) and metabolic stability. The ortho position of the fluorine in 2-(2-Fluoro-6-hydroxyphenyl)acetic acid is particularly significant due to its proximity to both the hydroxyl and the acetic acid moieties.

The table below illustrates the effect of substituent position on the acidity of hydroxyphenylacetic acid, providing a basis for understanding the electronic contribution of the fluorine atom.

CompoundpKa1 (Carboxylic Acid)
2-Hydroxyphenylacetic acid4.17
3-Hydroxyphenylacetic acid4.21
4-Hydroxyphenylacetic acid4.50
Phenylacetic acid (unsubstituted)4.31

Furthermore, the fluorine atom can block sites of metabolic oxidation. Cytochrome P450 enzymes often hydroxylate aromatic rings as a primary metabolic pathway. By occupying a potential site of oxidation, the fluorine atom can enhance the metabolic stability of the compound, leading to a longer biological half-life.

Systematic Modification of the Hydroxyl Group and its Influence on Ligand-Target Binding

The hydroxyl group at the 6-position is a key determinant of the molecule's interaction with biological targets, primarily through its ability to act as both a hydrogen bond donor and acceptor. The presence and orientation of this group can be critical for anchoring the ligand within a binding pocket.

Systematic modification of the hydroxyl group, for instance, through O-methylation to form a methoxy (B1213986) group, can provide valuable insights into its role. Replacing the hydroxyl with a methoxy group removes the hydrogen bond donating capability and introduces steric bulk. If a significant loss of activity is observed upon methylation, it strongly suggests that the hydroxyl group's hydrogen-donating property is crucial for binding. Conversely, if the activity is retained or even enhanced, it may indicate that the oxygen atom is primarily acting as a hydrogen bond acceptor or that the hydroxyl group is involved in unfavorable interactions that are alleviated by methylation.

Studies on other phenolic compounds have demonstrated the critical role of hydroxyl groups in ligand-target binding. For example, the inhibitory activity of phenylpropanoid glycosides against porcine pancreatic lipase (B570770) was found to be directly correlated with the number of phenolic hydroxyl groups. researchgate.net Compounds with more hydroxyl groups exhibited stronger inhibition, suggesting that hydrogen bonding plays a vital role in the interaction with the enzyme. researchgate.net

The following table presents data from a study on phenylpropanoid glycosides, illustrating how the number of phenolic hydroxyls can influence inhibitory concentration (IC50) and, by extension, binding affinity.

CompoundNumber of Phenolic OH GroupsIC50 (mg/ml) for Lipase Inhibition
Acteoside42.17 ± 0.13
Syringalide A 3′-α-l-rhamnopyranoside33.87 ± 0.21
Lipedoside A-I24.27 ± 0.22
Osmanthuside B123.14 ± 0.51

This data underscores the general principle that hydroxyl groups are often key to potent biological activity due to their hydrogen bonding capabilities. Therefore, the 6-hydroxyl group in this compound is predicted to be a critical determinant of its molecular recognition.

Impact of Side Chain Substitutions on Molecular Recognition and Functional Activity

The acetic acid side chain provides a crucial acidic anchor point for interactions with biological targets, often forming salt bridges with basic residues like arginine or lysine (B10760008) in a receptor's binding site. Modifications to this side chain, such as altering its length, acidity, or steric bulk, can significantly impact molecular recognition and functional activity.

One common modification is homologation, extending the side chain from an acetic acid to a propanoic acid. This seemingly minor change can alter the positioning of the carboxylic acid group relative to the aromatic ring, potentially leading to a different set of interactions within the binding pocket. For instance, if the target has a basic residue slightly further away, a propanoic acid derivative might exhibit stronger binding than the original acetic acid. The pKa of phenylpropanoic acid is 4.66, slightly higher than that of phenylacetic acid (4.31), which could also influence its ionization state and interaction strength. wikipedia.orgwikipedia.org

The table below shows how modifying the side chain of nicotinamide-based compounds affects their antifungal activity, illustrating the general principle that side-chain structure is a key determinant of biological function.

Compound (N-alkyl nicotinamidium bromide)Alkyl Chain LengthAntifungal Index (%) vs. S. sclerotiorum
C8Nic-Br858.89
C10Nic-Br1070.37
C12Nic-Br1285.93
C14Nic-Br1491.11
C16Nic-Br1689.63

This trend, where activity increases with side-chain length up to a certain point before decreasing, is common and highlights the need for an optimal balance of properties like lipophilicity and steric fit. nih.gov

Conformational Analysis and Dynamic Behavior of this compound and its Derivatives

The conformational freedom of this compound is largely dictated by rotation around two key single bonds: the bond connecting the phenyl ring to the acetic acid side chain, and the C-O bond of the hydroxyl group. The presence of two ortho substituents, the fluorine atom and the hydroxyl group, significantly restricts the rotation of the acetic acid side chain.

Studies on related 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a strong preference for an s-trans conformation, where the side chain is oriented away from the fluorine atom. nih.gov This preference is driven by the minimization of repulsive dipole-dipole interactions between the electronegative fluorine and the carbonyl oxygen of the side chain. nih.gov A similar conformational preference can be anticipated for this compound, where the acetic acid side chain would likely orient itself to minimize steric and electronic repulsion with both the ortho-fluorine and ortho-hydroxyl groups.

The rotational energy barrier of the phenyl-CH2 bond is a key parameter in its dynamic behavior. For ortho-substituted systems, these barriers can be significant. For example, a conformational analysis of o-fluoro Z-azobenzene revealed an experimentally determined rotational barrier of 8-10 kcal/mol for the phenyl group. nih.gov

The table below presents calculated rotational energy barriers for the aryl group in a series of ortho-substituted N-benzhydrylformamides, demonstrating how the size of the ortho-substituent impacts rotational freedom.

CompoundCalculated Rotational Barrier (ΔG298 (Aryl), kcal/mol)
N-benzhydrylformamide (unsubstituted)2.5
ortho-fluoro-N-benzhydrylformamide3.8
ortho-chloro-N-benzhydrylformamide6.6
ortho-bromo-N-benzhydrylformamide7.8
ortho-iodo-N-benzhydrylformamide9.8

This data indicates that even a relatively small fluorine atom can increase the rotational barrier, and the combination of a fluorine and a hydroxyl group in this compound would be expected to impose significant conformational constraints. nih.gov This pre-organization can be entropically favorable for binding to a receptor, as less conformational freedom is lost upon binding.

Mechanistic Investigations of Biomolecular Interactions in Vitro

Enzymatic Target Engagement and Kinetic Characterization

The study of how a compound affects enzyme activity is critical. This involves determining whether the compound inhibits or activates an enzyme and characterizing the specifics of that interaction. The introduction of fluorine into small molecules can significantly modulate interactions with proteins by altering electrostatic potential and binding conformations. nih.gov

Inhibition and Activation Mechanisms of Key Enzymes (e.g., Cyclooxygenase, Collagenase)

Enzyme inhibitors can function through various mechanisms, which are elucidated through kinetic studies. nih.gov For instance, non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit cyclooxygenase (COX) enzymes through different modes, including competitive and time-dependent inhibition. The potency of such inhibitors is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. However, IC50 values can be highly dependent on assay conditions, making detailed kinetic analysis essential for a true understanding of the inhibition mechanism.

Collagenases, which are crucial in tissue remodeling and implicated in pathological processes, are another important class of enzymes targeted for inhibition. Natural compounds like polyphenols are known to inhibit collagenase activity, potentially through conformational changes induced in the enzyme. dntb.gov.ua The inhibitory mechanism of synthetic compounds often involves the chelation of a catalytic zinc ion within the enzyme's active site. nih.gov

Structural Biology Approaches to Ligand-Enzyme Complex Elucidation (e.g., Co-crystallography)

To fully understand how a ligand binds to an enzyme, structural biology techniques are employed. X-ray co-crystallography is a powerful method that can reveal the precise three-dimensional structure of a ligand-enzyme complex. This information provides invaluable insight into the specific atomic interactions, such as hydrogen bonds and van der Waals forces, that govern binding. Such structural data is foundational for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity. The fluorination of amino acids, for example, has been studied to understand its impact on the stability and self-organization of protein folding motifs. mdpi.com

Mutagenesis Studies to Define Critical Amino Acid Residue Interactions

Site-directed mutagenesis is a technique used to identify the key amino acid residues within an enzyme's active or allosteric site that are critical for ligand binding. By systematically replacing specific amino acids and measuring the subsequent change in ligand affinity or inhibitory effect, researchers can map the precise binding pocket. Molecular docking simulations often complement these studies, helping to visualize how changes in amino acid residues affect interactions like hydrogen bonding or π-π stacking, thereby influencing the enzyme's catalytic activity and stability.

Receptor Binding and Modulation Studies (e.g., Allosteric Modulation)

Beyond enzymes, compounds can exert their effects by binding to and modulating the function of cellular receptors. This modulation can occur at the primary (orthosteric) binding site or at a secondary (allosteric) site.

Ligand-Receptor Affinity Profiling using Biophysical Techniques

Determining the binding affinity of a compound for a receptor is a key step in its characterization. Biophysical techniques such as Surface Plasmon Resonance (SPR) are used for this purpose. SPR allows for the real-time measurement of binding and dissociation kinetics, providing quantitative data on the affinity (expressed as the dissociation constant, K D) of the ligand-receptor interaction. Systematic analysis using such techniques can show how molecular modifications, like the addition of fluorine, can significantly modulate binding preferences for different proteins. nih.gov

Functional Assays for Receptor Agonism or Antagonism in Cellular Models

Once binding is confirmed, functional assays are necessary to determine the consequence of that binding. These assays, conducted in cellular models, can establish whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor from activation by its natural ligand). Compounds can also act as positive allosteric modulators (PAMs), which enhance the effect of the natural agonist without activating the receptor on their own. For example, PAMs of the GABA-A receptor enhance the frequency of chloride channel opening when an agonist binds, leading to increased neuronal inhibition.

Cellular Pathway Perturbation Analysis in vitro

Cellular pathway perturbation analysis is a critical step in understanding the mechanism of action of a compound. This involves treating cultured cells with the compound and observing its effects on specific signaling cascades that control cellular processes like survival, proliferation, and death. However, no studies detailing the effects of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid on cellular pathways were identified.

Investigations into Apoptosis Induction and Caspase Pathway Activation

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Many therapeutic compounds exert their effects by inducing apoptosis in target cells. This process is often mediated by a family of proteases called caspases, which, once activated, execute the dismantling of the cell.

A thorough search of scientific databases yielded no studies investigating whether this compound can induce apoptosis or activate the caspase pathway in any cell line. Such investigations would typically involve assays to measure markers of apoptosis, such as phosphatidylserine externalization, DNA fragmentation, and the activation of specific caspases like caspase-3, -8, and -9.

Table 1: Summary of (Not Available) Findings on Apoptosis Induction and Caspase Activation by this compound

Cell Line Apoptotic Effect Observed Caspase Activation Profile

Modulation of Cell Survival and Proliferation Signaling Cascades (e.g., PI3K/AKT, MAPK)

The Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways are central signaling cascades that regulate cell survival, proliferation, and differentiation. Aberrant signaling in these pathways is a hallmark of many diseases, including cancer. Investigating a compound's ability to modulate these pathways can provide insight into its therapeutic potential.

Currently, there is no available research demonstrating the modulatory effects of this compound on the PI3K/AKT or MAPK signaling pathways. Studies in this area would typically employ techniques such as Western blotting to measure the phosphorylation status of key proteins within these cascades, such as AKT, ERK, JNK, and p38.

Table 2: Summary of (Not Available) Findings on the Modulation of Cell Survival Pathways by this compound

Pathway Key Protein Analyzed Observed Effect
PI3K/AKT p-AKT Data Not Available

Interaction with DNA/RNA and Subsequent Transcriptional Regulation

Some chemical compounds can directly interact with nucleic acids, such as DNA and RNA, or modulate the processes of transcription and translation. These interactions can lead to changes in gene expression, ultimately affecting cellular function.

No studies have been published that explore the potential of this compound to bind to DNA or RNA or to influence transcriptional regulation. Research in this area would involve techniques like electrophoretic mobility shift assays (EMSA), DNA footprinting, or reporter gene assays to assess direct binding or changes in gene expression.

Table 3: Summary of (Not Available) Findings on the Interaction with DNA/RNA and Transcriptional Regulation by this compound

Biomolecule Interaction Detected Method of Detection
DNA Data Not Available Data Not Available

Exploration of Protein-Protein Interaction Modulations

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. Small molecules that can either inhibit or stabilize these interactions hold significant therapeutic promise.

There is no information available in the scientific literature regarding the ability of this compound to modulate any specific protein-protein interactions. Identifying such an activity would require screening against known PPI targets or serendipitous discovery through broader mechanistic studies.

Table 4: List of Compound Names Mentioned

Compound Name

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid, providing highly accurate mass measurements that facilitate the confirmation of its elemental composition. In the context of its synthesis, HRMS can be used to monitor the progress of chemical reactions by identifying the formation of the product and the disappearance of starting materials. The high mass accuracy allows for the differentiation of compounds with the same nominal mass, which is critical for identifying potential byproducts.

When studying the metabolic fate of this compound in biological systems, HRMS is employed to identify potential metabolites. Common metabolic transformations for a molecule with its structure could include hydroxylation of the aromatic ring, conjugation with glucuronic acid or sulfate (B86663) at the phenolic hydroxyl group, or modifications to the acetic acid side chain. HRMS, often coupled with liquid chromatography, can detect these metabolites at low concentrations and provide their exact masses, which is the first step in structural elucidation.

Table 1: Theoretical HRMS Data for this compound and Potential Metabolites

CompoundMolecular FormulaTheoretical Exact Mass (m/z) [M-H]⁻
This compoundC₈H₇FO₃169.0306
Glucuronide ConjugateC₁₄H₁₅FO₉345.0627
Sulfate ConjugateC₈H₇FO₆S249.0003

This table is for illustrative purposes and shows calculated theoretical masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their chemical environments. The aromatic protons would appear as a complex splitting pattern due to coupling with each other and with the fluorine atom. The methylene (B1212753) (-CH₂-) protons of the acetic acid group would likely appear as a singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The carbons attached to fluorine and oxygen would show characteristic chemical shifts.

¹⁹F NMR: Fluorine NMR is a crucial experiment for fluorinated compounds. It would show a signal for the single fluorine atom, and its coupling to adjacent protons would confirm its position on the aromatic ring.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over two or three bonds (HMBC). This information is pieced together to confirm the complete structure of the molecule.

Conformational studies, such as the orientation of the acetic acid side chain relative to the phenyl ring, can also be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Chromatographic Techniques for Purity Assessment and Isolation of Research Samples (HPLC, GC, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound samples and for isolating the compound from reaction mixtures or biological extracts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are the most common methods for purity assessment. A suitable method would likely use a C18 column with a mobile phase consisting of an aqueous acid (like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol). The compound would be detected by a UV detector, typically around 270-280 nm due to the phenolic chromophore. Purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid and phenolic hydroxyl group, direct analysis by GC is challenging. However, after derivatization to form more volatile esters and ethers, GC can be an effective technique for purity analysis.

Table 2: Representative Chromatographic Conditions for Purity Analysis

TechniqueColumnMobile Phase/Carrier GasDetection
HPLC/UPLCC18 (e.g., 2.1 x 50 mm, 1.7 µm)Water with 0.1% Formic Acid / Acetonitrile with 0.1% Formic Acid (Gradient)UV at 275 nm
GC (after derivatization)Capillary (e.g., DB-5, 30 m x 0.25 mm)HeliumFlame Ionization Detector (FID) or Mass Spectrometry (MS)

This table provides typical starting conditions that would be optimized for the specific compound.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis in Research

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of this compound in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for quantifying the compound in biological samples like plasma or urine. After chromatographic separation, the compound is ionized (typically by electrospray ionization in negative mode to deprotonate the carboxylic acid) and detected by the mass spectrometer. In MS/MS, the parent ion is fragmented, and specific fragment ions are monitored, which greatly enhances selectivity and reduces background noise.

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS can be used for both qualitative and quantitative analysis. The mass spectrometer provides fragmentation patterns that are characteristic of the derivatized compound, which can be used for identification by comparison to a spectral library.

Derivatization Strategies for Enhanced Detectability and Chromatographic Performance in Research Contexts

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical technique. For this compound, derivatization can be employed to improve its performance in both GC and LC.

For GC Analysis: To increase volatility and thermal stability, both the carboxylic acid and the phenolic hydroxyl group can be derivatized. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts both functional groups into their trimethylsilyl (B98337) (TMS) ethers and esters. Another strategy is esterification of the carboxylic acid (e.g., with methanol (B129727) and an acid catalyst) followed by etherification of the phenol.

For LC Analysis: While the compound has a UV chromophore, derivatization can be used to introduce a fluorescent tag to enhance detection sensitivity, particularly for trace analysis in biological fluids. Reagents that react with carboxylic acids or phenols to introduce a fluorescent moiety could be employed. Derivatization can also be used to improve chromatographic peak shape and retention.

Table 3: Common Derivatization Strategies

Functional GroupDerivatization ReactionReagent ExamplePurpose
Carboxylic Acid & PhenolSilylationBSTFAIncrease volatility for GC
Carboxylic AcidEsterificationMethanol/HClIncrease volatility for GC
Carboxylic AcidFluorescent labelingDansyl chloride (after activation)Enhance detection in HPLC

Computational Chemistry and in Silico Modeling of 2 2 Fluoro 6 Hydroxyphenyl Acetic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, which in turn dictates its reactivity and intermolecular interactions. For a molecule like 2-(2-Fluoro-6-hydroxyphenyl)acetic acid, QM methods can be employed to determine a variety of electronic and structural properties.

Detailed Research Findings:

Theoretical studies on similar phenolic compounds often utilize Density Functional Theory (DFT) to investigate their electronic properties. These calculations can predict parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

For instance, in studies of related phenolic acids, the distribution of electron density and the electrostatic potential can be mapped to identify regions of the molecule that are electron-rich or electron-poor. These sites are crucial for predicting how the molecule will interact with other molecules, including biological receptors. The acidic nature of the carboxylic acid group and the hydrogen-bonding capabilities of the hydroxyl group are key features that can be precisely characterized by QM calculations.

Table 1: Predicted Electronic Properties of a Representative Phenylacetic Acid Derivative

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated for a molecule like this compound using quantum mechanical methods.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.innih.gov This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. japer.in

Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time. This provides insights into the stability of the predicted binding mode and the conformational changes that may occur upon ligand binding.

Detailed Research Findings:

MD simulations of such ligand-protein complexes can further elucidate the stability of these interactions and calculate the binding free energy, providing a more quantitative measure of the binding affinity.

Table 2: Illustrative Molecular Docking Results for a Phenylacetic Acid Derivative with a Target Protein

ParameterValueInterpretation
Binding Affinity-7.8 kcal/molA measure of the strength of the interaction.
Key Interacting ResiduesArg120, Tyr355, Ser530Specific amino acids in the binding site.
Types of InteractionsHydrogen bonds, van der Waals forcesThe nature of the chemical interactions.

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are used to predict the activity of new compounds based on their structural features.

Detailed Research Findings:

QSAR studies have been successfully applied to various classes of compounds, including phenoxyacetic acid derivatives, which share structural similarities with this compound. mdpi.com In a typical QSAR study, a set of molecules with known biological activities is used to develop a model. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, and lipophilic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov For a series of phenylacetic acid derivatives, important descriptors might include the partition coefficient (logP), molar refractivity, and electronic parameters of the substituents on the phenyl ring. mdpi.comnih.gov The resulting QSAR model can then be used to predict the biological activity of untested compounds, including this compound. researchgate.netnih.gov

Table 3: Example of Descriptors Used in a QSAR Model for Phenylacetic Acid Derivatives

DescriptorTypePotential Influence on Activity
LogPLipophilicityAffects membrane permeability and binding.
Molar RefractivityStericRelates to the volume and polarizability of the molecule.
Hammett Constant (σ)ElectronicDescribes the electron-donating or -withdrawing nature of substituents.

Note: This table provides examples of descriptors that could be relevant in a QSAR study of compounds related to this compound.

De Novo Ligand Design Utilizing the this compound Core

De novo ligand design is a computational strategy that aims to generate novel molecular structures with a high affinity for a specific biological target. frontiersin.org This can be done by either building a molecule atom-by-atom within the active site of a target or by assembling pre-defined molecular fragments. The this compound structure can serve as a core scaffold for such design efforts.

Detailed Research Findings:

Virtual Screening and Library Design for Novel Biomolecular Probes

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govcambridgemedchemconsulting.com This is often one of the initial steps in the drug discovery process. eisai.com

Detailed Research Findings:

In a virtual screening campaign, the 3D structure of a target protein is used to screen a database of millions of compounds. researchgate.netnih.gov The screening can be based on the shape and chemical complementarity of the compounds to the target's active site (structure-based virtual screening) or on the similarity to known active compounds (ligand-based virtual screening). nih.gov

A library of compounds could be designed around the this compound core. This focused library would contain a series of analogs with systematic variations in their structure. This library could then be virtually screened against a panel of biological targets to identify potential "hits" for further experimental testing. This approach is more efficient than synthesizing and testing every compound in the library.

Emerging Research Applications of 2 2 Fluoro 6 Hydroxyphenyl Acetic Acid and Its Derivatives

Development of Chemical Probes for Cellular and Molecular Biology Research

Chemical probes are indispensable tools in cellular and molecular biology, enabling the study of biological processes in real-time. The scaffold of 2-(2-fluoro-6-hydroxyphenyl)acetic acid presents a foundational structure for the development of such probes. The inherent functionalities of this molecule, namely the carboxylic acid, hydroxyl group, and the fluorine-substituted phenyl ring, offer multiple points for chemical modification to create probes with specific functionalities.

The general principle behind designing a chemical probe involves linking a recognition element (which selectively interacts with the target biomolecule) to a signaling moiety (such as a fluorophore). The phenylacetic acid backbone of this compound can serve as the core structure to which these components are attached. For instance, the carboxylic acid group can be readily converted to an amide or ester, allowing for the covalent attachment of a fluorophore.

While direct applications of this compound as a chemical probe are not yet extensively documented, the utility of similar phenyl-based scaffolds is well-established. For example, phenylazo-based fluorescent probes have been successfully designed for the detection of hypochlorous acid in living cells. nih.gov In these probes, the phenylazo group acts as a fluorescence quencher that is selectively cleaved by the analyte, leading to a "turn-on" fluorescent signal. nih.gov This principle could be adapted to derivatives of this compound, where the phenyl ring is modified to include a reporter group that is sensitive to a specific cellular analyte or enzymatic activity.

The fluorine substitution on the phenyl ring can also be advantageous in probe development. The presence of fluorine can enhance the photophysical properties of a nearby fluorophore and improve the metabolic stability of the probe within a cellular environment.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Functional GroupPotential ModificationPurpose in Chemical Probe Design
Carboxylic AcidAmide or ester formationAttachment of fluorophores, quenchers, or recognition motifs.
Hydroxyl GroupEtherification or esterificationModulation of solubility and cell permeability; attachment of targeting moieties.
Phenyl RingIntroduction of reporter groupsCreation of environment-sensitive probes (e.g., solvatochromic dyes).
Fluorine AtomNot typically modifiedEnhances metabolic stability and can influence photophysical properties.

Investigation as a Scaffold for Rational Drug Design

The principles of rational drug design rely on the use of molecular scaffolds that can be systematically modified to optimize interactions with a biological target. The this compound structure represents a versatile scaffold for such endeavors, particularly in the realm of lead optimization.

Phenylacetic acid and its derivatives have a long history in medicinal chemistry, forming the core of many established drugs. For instance, hydroxyphenylacetic acid moieties have been successfully incorporated as P2-ligands in the design of potent HIV-1 protease inhibitors. In such designs, the phenyl ring and its substituents can be tailored to fit into specific pockets of the enzyme's active site, while the acetic acid portion provides a key interaction point.

Lead optimization involving the this compound scaffold could involve several strategies:

Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to amides, esters, or other bioisosteres can alter the compound's polarity, solubility, and ability to cross cell membranes.

Derivatization of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated to explore additional binding interactions or to act as a prodrug moiety.

Substitution on the Phenyl Ring: Further substitution on the aromatic ring can be used to probe for additional binding pockets and to fine-tune the electronic and steric properties of the molecule.

Table 2: Design Principles for Derivatives of this compound in Drug Discovery

Design StrategyRationalePotential Outcome
Bioisosteric replacement of the carboxylic acidImprove metabolic stability and cell permeability.Enhanced bioavailability and duration of action.
Introduction of additional substituents on the phenyl ringExplore new binding interactions with the target.Increased potency and selectivity.
Prodrug strategies involving the hydroxyl or carboxyl groupEnhance solubility or facilitate targeted delivery.Improved pharmacokinetic properties.

Application in Supramolecular Chemistry and Advanced Materials Science

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components, held together by non-covalent interactions. The inherent functional groups of this compound make it a promising building block for the construction of such supramolecular assemblies.

The carboxylic acid group is a classic functional group for forming strong and directional hydrogen bonds, often leading to the formation of well-defined dimers or catemeric chains in the solid state. The hydroxyl group provides an additional site for hydrogen bonding, allowing for the creation of more complex, three-dimensional networks.

The fluorine atom can also play a crucial role in directing the self-assembly of these molecules. While not as strong as conventional hydrogen bonds, C-F···H and C-F···F interactions can provide additional stability and control over the resulting supramolecular architecture. Furthermore, the presence of fluorine can lead to fluorophilic/fluorophobic effects, which can be exploited to drive the self-assembly process in specific solvents.

The principles of crystal engineering, a subfield of supramolecular chemistry, can be applied to this compound to create novel crystalline materials with tailored properties. By co-crystallizing this molecule with other complementary molecules (co-formers), it is possible to generate a wide range of solid forms, including salts and co-crystals, with different physical properties such as solubility, melting point, and stability.

While specific studies on the supramolecular chemistry of this compound are limited, research on analogous compounds, such as 3-chloro-4-hydroxyphenylacetic acid, has demonstrated the utility of this class of molecules in forming predictable supramolecular synthons. nih.govmdpi.com These studies provide a strong foundation for the exploration of this compound in the development of new materials with potential applications in areas such as pharmaceuticals, electronics, and catalysis.

Utilization in Bio-conjugation and Imaging Tool Development

Bioconjugation is the process of covalently linking molecules, such as drugs, probes, or imaging agents, to biomolecules like proteins or nucleic acids. The this compound molecule possesses a carboxylic acid group, which is a readily accessible functional handle for bioconjugation reactions.

Through standard coupling chemistries, such as carbodiimide-mediated amide bond formation, the carboxylic acid of this compound can be reacted with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins. This allows for the site-specific attachment of the phenylacetic acid derivative to a biological target.

This bioconjugation capability is central to the development of more complex imaging tools. For example, a fluorescent dye could be attached to the phenyl ring of this compound, and the resulting fluorescent derivative could then be conjugated to a targeting protein, such as an antibody. This would create a targeted imaging agent that can specifically label and visualize cells or tissues that express the antibody's target antigen.

Furthermore, the this compound scaffold could be incorporated into larger imaging probes, such as those for magnetic resonance imaging (MRI) or positron emission tomography (PET). In such applications, the phenylacetic acid moiety could serve as a linker to connect a chelating agent (for MRI contrast agents) or a radionuclide (for PET tracers) to a targeting vector.

The development of fluorescein (B123965) derivatives for biological imaging is a mature field, and the synthetic methodologies used to create these probes can be applied to derivatives of this compound. nih.gov By leveraging the bioconjugation potential of its carboxylic acid group, this compound and its derivatives could contribute to the next generation of sophisticated tools for biological imaging and diagnostics.

Future Directions and Unexplored Research Avenues

Integration with Systems Biology and Omics Approaches for Holistic Understanding

A holistic understanding of the biological effects of 2-(2-fluoro-6-hydroxyphenyl)acetic acid can be achieved by integrating systems biology and multi-omics approaches. mdpi.com High-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can generate vast datasets to elucidate the compound's mechanism of action and its impact on cellular networks. frontiersin.orgnih.gov For instance, transcriptomic analysis could reveal changes in gene expression profiles in response to the compound, while proteomics could identify protein targets and downstream signaling pathways. nih.gov Metabolomic studies could uncover alterations in cellular metabolism, providing a functional readout of the compound's activity.

The integration of these multi-omics datasets is crucial for constructing comprehensive models of the compound's biological interactions. mdpi.com This systems-level perspective can help in identifying biomarkers for efficacy and toxicity, and in understanding the complex interplay between the compound and the biological system. oeno-one.eu Such an approach moves beyond a single-target focus to a more networked understanding of the therapeutic and adverse effects of this compound.

Discovery of Unconventional Biological Targets and Modulatory Mechanisms

Future research should venture beyond conventional drug targets to explore unconventional biological interactions of this compound. This includes investigating its potential to modulate protein-protein interactions, allosteric sites, or even non-coding RNAs. Unbiased screening approaches, such as chemical proteomics and activity-based protein profiling, can be instrumental in identifying novel binding partners and cellular targets.

Furthermore, exploring the compound's effects on cellular processes beyond simple receptor agonism or antagonism could reveal novel therapeutic applications. For example, investigating its influence on epigenetic modifications, protein degradation pathways, or cellular stress responses could open up new avenues for drug development. A deeper understanding of these unconventional mechanisms will be critical in expanding the therapeutic utility of the this compound scaffold.

Development of Chemoinformatic Tools for Accelerated Scaffold Optimization

Chemoinformatic tools are set to play a pivotal role in accelerating the optimization of the this compound scaffold. By leveraging computational models, researchers can predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of novel derivatives. Quantitative structure-activity relationship (QSAR) models, for example, can be developed to correlate structural modifications with changes in biological activity, guiding the design of more potent and selective compounds.

Virtual screening techniques, such as molecular docking and pharmacophore modeling, can be employed to screen large virtual libraries of compounds against specific biological targets. This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening. The development of bespoke chemoinformatic platforms tailored to the this compound scaffold will be a key enabler for rapid lead optimization and drug discovery.

Implementation of Artificial Intelligence and Machine Learning in Predictive Modeling of Interactions

AI can also be utilized to analyze complex biological data from omics studies, identifying subtle patterns and correlations that may not be apparent through traditional analysis. griffith.edu.au For instance, AI algorithms could help in identifying novel biomarkers from transcriptomic or proteomic data that correlate with the compound's activity. nih.gov The integration of AI and ML into the drug discovery pipeline will facilitate a more data-driven and predictive approach to the development of therapeutics based on the this compound scaffold.

AI/ML Model TypePotential Application for this compound
Deep LearningPredicting bioactivity and toxicity from chemical structure.
Random ForestsIdentifying key structural features for target binding.
Support Vector MachinesClassifying compounds as active or inactive against a target.
Natural Language ProcessingMining scientific literature for potential drug-drug interactions. walshmedicalmedia.com

Design of Next-Generation Synthetic Methodologies for Sustainable Production

Future research should also focus on developing sustainable and efficient synthetic methodologies for the production of this compound and its derivatives. This includes the exploration of green chemistry principles to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. researchgate.net For example, catalytic methods, flow chemistry, and biocatalysis could offer more environmentally friendly alternatives to traditional synthetic routes.

The development of novel synthetic strategies that allow for the rapid and diverse modification of the this compound scaffold is also crucial. This would enable the efficient generation of compound libraries for biological screening and lead optimization. A focus on sustainable and scalable synthesis will be essential for the eventual translation of promising compounds from the laboratory to clinical and commercial settings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.